molecular formula C32H46N6O7 B12531028 Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- CAS No. 851164-98-2

Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl-

Cat. No.: B12531028
CAS No.: 851164-98-2
M. Wt: 626.7 g/mol
InChI Key: PWLWIVVRFRQKRI-ZYEMSUIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of multiple amino acids, including glycine, alanyl, phenylalanyl, leucyl, and tyrosyl, linked together in a specific sequence. The presence of the N-(3-aminopropyl) group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosyl residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosyl residue can lead to the formation of dityrosine, while reduction can yield free thiols from disulfide bonds.

Scientific Research Applications

Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The N-(3-aminopropyl) group may enhance its binding affinity and specificity. Pathways involved include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-: Lacks the tyrosyl residue.

    Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-: Shorter peptide chain.

    Glycine, N-(3-aminopropyl)-L-alanyl-: Even shorter peptide chain.

Uniqueness

The presence of the tyrosyl residue in Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- adds unique chemical properties, such as the ability to undergo oxidation to form dityrosine

Properties

CAS No.

851164-98-2

Molecular Formula

C32H46N6O7

Molecular Weight

626.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C32H46N6O7/c1-20(2)16-25(31(44)38-26(30(43)35-19-28(40)41)18-23-10-12-24(39)13-11-23)37-32(45)27(17-22-8-5-4-6-9-22)36-29(42)21(3)34-15-7-14-33/h4-6,8-13,20-21,25-27,34,39H,7,14-19,33H2,1-3H3,(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,40,41)/t21-,25-,26-,27-/m0/s1

InChI Key

PWLWIVVRFRQKRI-ZYEMSUIVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)O)NCCCN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.